3-Benzyl-1,2lambda~4~,3-oxathiazolidin-2-one
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Overview
Description
3-Benzyl-1,2lambda~4~,3-oxathiazolidin-2-one is a heterocyclic compound featuring a five-membered ring structure that includes sulfur, nitrogen, and oxygen atoms. This compound is part of the broader class of thiazolidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,2lambda~4~,3-oxathiazolidin-2-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired oxathiazolidin-2-one derivatives .
Industrial Production Methods: Industrial production methods for this compound often employ multicomponent reactions, click chemistry, and green chemistry approaches to enhance selectivity, purity, and yield. These methods also focus on improving the pharmacokinetic activity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1,2lambda~4~,3-oxathiazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like oxalyl chloride in dry acetonitrile.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like thionyl chloride.
Major Products: The major products formed from these reactions include various oxathiazolidin-2-one derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Benzyl-1,2lambda~4~,3-oxathiazolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2lambda~4~,3-oxathiazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
1,3-Oxazolidine-2-one: Another heterocyclic compound with similar structural features but different biological activities.
1,3-Thiazolidine-2-one: Shares the thiazolidine ring but differs in its substitution pattern and pharmacological properties.
Morpholine-2,3-dione: Contains a similar ring structure but with distinct chemical and biological characteristics.
Uniqueness: 3-Benzyl-1,2lambda~4~,3-oxathiazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3-benzyloxathiazolidine 2-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13-10(6-7-12-13)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJCQCCWSQNUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)N1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725101 |
Source
|
Record name | 3-Benzyl-1,2lambda~4~,3-oxathiazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
237769-03-8 |
Source
|
Record name | 3-Benzyl-1,2lambda~4~,3-oxathiazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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